molecular formula C8H6O6-2 B1234355 4-Fumarylacetoacetate(2-)

4-Fumarylacetoacetate(2-)

Cat. No. B1234355
M. Wt: 198.13 g/mol
InChI Key: GACSIVHAIFQKTC-OWOJBTEDSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fumarylacetoacetate(2-) is a dicarboxylic acid dianion resuting from removal of a proton from both carboxy groups of 4-fumarylacetoacetic acid. It has a role as a metabolite and a human metabolite. It derives from an oct-2-enedioate. It is a conjugate base of a 4-fumarylacetoacetic acid.

Scientific Research Applications

Understanding FAH in Human Metabolism

4-Fumarylacetoacetate is closely associated with Fumarylacetoacetate hydrolase (FAH), an enzyme that catalyzes the hydrolytic cleavage of 4-fumarylacetoacetate to yield fumarate and acetoacetate, crucial steps in the degradation of the amino acids phenylalanine and tyrosine. This enzymatic activity is vital in human metabolism, and its disruption leads to hereditary tyrosinemia type I (HT1), a fatal metabolic disorder (Bateman et al., 2001).

Role in Liver Disease and Cancer

Mutations in the FAH gene, responsible for the metabolism of 4-fumarylacetoacetate, have been linked to HT1, characterized by reduced protein stability and accelerated degradation. The level of FAH protein is crucial in liver health and plays a significant role in liver cancer tissues (Kaushal et al., 2020).

Advancements in Liver Xenorepopulation

The robust expansion of human hepatocytes in severely immunodeficient, fumarylacetoacetate hydrolase (FAH)-deficient mice shows potential applications in drug development and research. This model provides a platform for testing drug metabolites' toxicity and evaluating pathogens dependent on human liver cells (Azuma et al., 2007).

Therapeutic Targeting in HT1

There have been efforts to target FAH for discovering new chemical modulators that act as pharmacological chaperones. This approach aims to stabilize the dimeric species of FAH, potentially offering a treatment alternative for HT1 (Gil-Martínez et al., 2021).

Enzyme Structure and Functional Analysis

Studies on the structure of FAH from various sources, like Exiguobacterium antarcticum, reveal insights into its functional properties, shedding light on how it handles various substrates, including 4-fumarylacetoacetate. Understanding these properties helps in deciphering the enzyme's broader applications in metabolism and potential therapeutic targeting (Yoo et al., 2019).

Pharmacological Inhibition in Liver Transplantation

Research shows that pharmacological inhibition of FAH in wild-type mice can transiently create a growth advantage for genetically modified hepatocytes. This approach holds promise for enhancing hepatocyte transplantation in liver therapy (Paulk et al., 2012).

properties

Molecular Formula

C8H6O6-2

Molecular Weight

198.13 g/mol

IUPAC Name

(E)-4,6-dioxooct-2-enedioate

InChI

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1+

InChI Key

GACSIVHAIFQKTC-OWOJBTEDSA-L

Isomeric SMILES

C(C(=O)CC(=O)[O-])C(=O)/C=C/C(=O)[O-]

SMILES

C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-]

Canonical SMILES

C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fumarylacetoacetate(2-)
Reactant of Route 2
4-Fumarylacetoacetate(2-)
Reactant of Route 3
4-Fumarylacetoacetate(2-)
Reactant of Route 4
4-Fumarylacetoacetate(2-)
Reactant of Route 5
Reactant of Route 5
4-Fumarylacetoacetate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.